![molecular formula C19H20N6O4S B2887804 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 685098-05-9](/img/structure/B2887804.png)
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial , antifungal , anticancer , anti-inflammatory , and many others .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . In some cases, the formation of an imidazole ring from two methanimine derivatives includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is confirmed by IR, 1H/13C-NMR, and mass .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives often involve various rearrangements of 4-chloro-1,2,3-dithiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary widely depending on the specific derivative. These properties are typically determined through various laboratory tests and analyses .Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives have been extensively studied for their antimicrobial properties. They are known to exhibit significant activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of electron-withdrawing groups in these compounds can enhance their antimicrobial efficacy . This makes them potential candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Activity
The anticancer potential of benzoxazole derivatives is another significant area of research. These compounds have been evaluated against various cancer cell lines, including human colorectal carcinoma (HCT116), and some have shown promising results in comparison to standard drugs like 5-fluorouracil . Their ability to inhibit cancer cell growth makes them valuable for the development of novel chemotherapeutic agents.
Anti-inflammatory Properties
Benzoxazole derivatives are also known for their anti-inflammatory effects. This property is beneficial in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory medications with potentially fewer side effects than current treatments .
Antifungal Applications
The antifungal activity of benzoxazole derivatives extends their use to the treatment of fungal infections. They have been tested against strains like Candida albicans and Aspergillus niger, showing effectiveness that could be harnessed in antifungal drug development .
Antiparkinson Activity
Some benzoxazole derivatives exhibit properties that can be used in the management of Parkinson’s disease. Their potential to act as antiparkinson agents opens up avenues for research into new treatments for this neurodegenerative disorder .
Quorum Sensing Inhibition
Quorum sensing is a system of stimulus and response correlated with population density in bacteria. Benzoxazole derivatives have shown the ability to interfere with this process, which could be utilized in disrupting bacterial communication and preventing biofilm formation, a key factor in antibiotic resistance .
Mechanism of Action
The exact mechanism of action of benzoxazole derivatives can vary depending on the specific derivative and its intended use. For example, some benzoxazole derivatives have been found to have antimicrobial activity against various bacteria and fungi, and anticancer activity against certain types of cancer cells .
Safety and Hazards
properties
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c1-23-15-14(16(26)22-18(23)27)25(17(21-15)24-6-9-28-10-7-24)8-11-30-19-20-12-4-2-3-5-13(12)29-19/h2-5H,6-11H2,1H3,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUGMSONBKXJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
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